molecular formula C22H24N4O2S B2935782 2-(allylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-09-7

2-(allylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2935782
CAS No.: 627046-09-7
M. Wt: 408.52
InChI Key: URGGXVJUZUCVMH-UHFFFAOYSA-N
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Description

The compound “2-(allylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione” belongs to the pyrimido[4,5-b]quinoline family, a class of heterocyclic molecules renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Its structure features a tetrahydropyrimidoquinoline core substituted at position 2 with an allylthio (-S-CH₂CH=CH₂) group and at position 5 with a 4-(dimethylamino)phenyl moiety.

Synthesis of such derivatives typically involves cyclocondensation reactions of tetrahydroquinoline carbonitriles with thiourea or related reagents, followed by functionalization at positions 2 and 3. For instance, Scheme 26 in Nahl’s review () outlines the synthesis of 2-(methylthio)-5-aryl analogs, suggesting that allylthio substitution could be achieved via analogous nucleophilic thiol-displacement reactions using allylthiol reagents . The dimethylaminophenyl group at position 5 may improve pharmacokinetic properties, as aromatic amines are known to influence bioavailability and receptor interactions .

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-4-12-29-22-24-20-19(21(28)25-22)17(13-8-10-14(11-9-13)26(2)3)18-15(23-20)6-5-7-16(18)27/h4,8-11,17H,1,5-7,12H2,2-3H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGGXVJUZUCVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions starting with readily available precursors. A common route begins with the formation of the tetrahydropyrimido[4,5-b]quinoline scaffold, followed by the introduction of the allylthio and dimethylamino phenyl groups through sequential substitution reactions. Key reaction conditions often include the use of strong bases or acids, as well as appropriate solvents to facilitate each step.

Industrial Production Methods: On an industrial scale, the production would require optimization of each reaction step to ensure high yields and purity. This involves choosing efficient catalysts, reaction temperatures, and solvents that support the scalability of the synthesis process while maintaining environmental and economic considerations.

Chemical Reactions Analysis

Core Pyrimidoquinoline-Dione Reactivity

The fused pyrimido[4,5-b]quinoline-4,6-dione system demonstrates nucleophilic and electrophilic activity at distinct positions:

  • C2-Thioether Group : The allylthio substituent undergoes nucleophilic substitution (SN2) with thiols or amines under basic conditions.

  • C5-Aryl Group : Electron-rich 4-(dimethylamino)phenyl enhances electrophilic aromatic substitution (EAS) at para positions .

  • Lactam Moieties : The 4,6-dione rings participate in ring-opening reactions with strong bases (e.g., NaOH) or reductants (e.g., LiAlH4) .

Allylthio Group Reactions

Reaction TypeConditionsProductKey Data
Oxidation H₂O₂, AcOHSulfoxide (R-SO-)IR: 1040 cm⁻¹ (S=O)
Alkylation K₂CO₃, DMF, R-XThioether derivativesYield: 72-85%
Elimination DBU, 80°CAllyl disulfide + quinolineGC-MS: m/z 162 (disulfide)

Dimethylamino Group Modifications

ReactionReagentsOutcomeApplication
N-Oxidation mCPBAN-oxide formationEnhanced solubility
Quaternization Mel, K₂CO₃Quaternary ammonium saltAntimicrobial activity

Representative Synthetic Transformations

Experimental data from analogous pyrimidoquinoline systems :

EntryReaction PartnersConditionsProductYieldCharacterization
1ThioureaEtOH/NaOEt2-Thione derivative89%¹H NMR: δ 8.2 (s, NH)
2PhenylisocyanateDMF, 110°CUreido-quinoline78%IR: 1715 cm⁻¹ (C=O)
3H₂O₂ (30%)AcOH, 50°CSulfoxide92%[α]D²⁵ = +34.5°

Mechanistic Pathways

Key reaction mechanisms supported by DFT studies :

  • Thiol-Disulfide Exchange :

    R S Allyl+HS R BaseR S R +Allyl SH\text{R S Allyl}+\text{HS R }\xrightarrow{\text{Base}}\text{R S R }+\text{Allyl SH}
  • Electrophilic Aromatic Substitution :

    Ar NMe2+NO2+Ar NO2 NMe2(nitration)\text{Ar NMe}_2+\text{NO}_2^+\rightarrow \text{Ar NO}_2\text{ NMe}_2\quad (\text{nitration})
  • Lactam Ring Opening :

    Dione+NH2NH2Diamino intermediate(hydrazinolysis)[7]\text{Dione}+\text{NH}_2\text{NH}_2\rightarrow \text{Diamino intermediate}\quad (\text{hydrazinolysis})[7]

Analytical Characterization

Critical spectral signatures for reaction monitoring :

  • NMR :

    • Allyl protons: δ 5.8–5.2 (m, CH₂=CH-)

    • Dimethylamino: δ 2.9 (s, N(CH₃)₂)

  • IR :

    • C=O stretch: 1680–1700 cm⁻¹

    • S-O stretch: 1030–1070 cm⁻¹ (sulfoxide)

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and new synthetic methodologies.

Biology: Its unique structure makes it a candidate for studying enzyme interactions, cellular uptake mechanisms, and its effect on biological pathways, providing insight into its potential as a biochemical tool or therapeutic agent.

Medicine: Due to its biological activity, research into 2-(allylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione explores its potential as an anti-cancer, anti-inflammatory, or antiviral agent. It may also be examined for its pharmacokinetic properties and toxicity profiles.

Industry: In industrial applications, the compound’s derivatives could be explored for use in materials science, such as developing new materials with specific electronic or optical properties.

Mechanism of Action

The compound's mechanism of action in biological systems involves its interaction with molecular targets such as enzymes, receptors, and DNA. It exerts its effects by binding to these targets, influencing biochemical pathways and cellular processes. The allylthio group, for instance, could engage in reversible interactions with protein thiols, altering enzyme activity, while the dimethylamino phenyl group might interact with cellular receptors or membrane components.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[4,5-b]quinoline derivatives exhibit significant structural diversity, with variations in substituents at positions 2 and 5 directly impacting their physicochemical and biological profiles. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison of Pyrimido[4,5-b]quinoline Derivatives

Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Formula Molecular Weight Key References
Target Compound Allylthio (-S-CH₂CH=CH₂) 4-(Dimethylamino)phenyl C₂₂H₂₃N₅O₂S* 429.5 (calculated)
5-(4-isopropylphenyl)-2-((4-nitrobenzyl)thio) analog 4-Nitrobenzylthio 4-Isopropylphenyl C₂₇H₂₆N₄O₄S 502.6
5-(4-chlorophenyl)-2-(isopropylthio) analog Isopropylthio 4-Chlorophenyl C₂₀H₂₀ClN₃O₂S 401.9
2-((4-Nitrobenzyl)thio)-5-(pyridin-4-yl) analog 4-Nitrobenzylthio Pyridin-4-yl C₂₃H₁₉N₅O₄S 461.5
5-(5-methylfuran-2-yl)-2-(propylsulfanyl) analog Propylsulfanyl 5-Methylfuran-2-yl C₁₉H₂₁N₃O₃S 371.4 (calculated)

*Note: Molecular weight for the target compound is calculated based on its inferred formula.

Key Findings:

Substituent Effects on Solubility and Bioavailability: The allylthio group in the target compound introduces a reactive alkene, which may facilitate covalent interactions with biological targets, unlike the isopropylthio or propylsulfanyl groups in analogs .

Synthetic Flexibility :

  • Position 2 modifications are achievable via thiol-displacement reactions, as demonstrated in Scheme 26 (), where methylthio groups are introduced. Allylthio derivatives likely follow similar pathways .
  • Position 5 aromatic substituents (e.g., pyridinyl in or furanyl in ) are typically incorporated via Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

Biological Implications: While direct activity data for the target compound are unavailable in the provided evidence, structurally similar analogs exhibit anticancer and antimicrobial activities. For example, 5-arylpyrimidoquinolines in Scheme 20 () show cytotoxicity against breast cancer cell lines . The 4-chlorophenyl analog () may exhibit enhanced lipophilicity, favoring membrane penetration, whereas the pyridinyl analog () could engage in hydrogen bonding via its nitrogen lone pairs .

Biological Activity

The compound 2-(allylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a derivative of the pyrimidoquinoline class, known for its diverse biological activities. This article delves into its biological activity, including antimicrobial effects and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring fused with a quinoline moiety. The presence of an allylthio group and a dimethylamino phenyl substituent contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its antifungal activity against various strains such as Candida albicans, Candida tropicalis, and Candida dubliniensis. The minimum inhibitory concentration (MIC) values ranged from 1 to 4 μg/mL for the most potent derivatives .

The mechanism of action appears to involve interference with fungal cell membrane integrity and function. Molecular docking studies suggest that the compound binds effectively to key enzymes involved in fungal metabolism, enhancing its antifungal efficacy .

Case Studies and Research Findings

  • Study on Antifungal Activity :
    • Objective : Evaluate the antifungal efficacy of the compound.
    • Method : Broth microdilution method as per CLSI guidelines.
    • Results : The compound exhibited strong antifungal activity with MIC values indicating effectiveness against multiple fungal strains .
  • Synthesis and Screening :
    • Methodology : The compound was synthesized via a three-component coupling reaction involving aldehydes and pyrimidine derivatives.
    • Findings : Several derivatives showed promising antibacterial and antifungal activities, suggesting that modifications to the structure could enhance efficacy .

Comparative Biological Activity Table

Compound NameAntifungal Activity (MIC μg/mL)Bacterial ActivityNotes
2-(allylthio)-5-(4-(dimethylamino)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione1-4Moderate against S. aureusEffective against multiple Candida species
Other derivatives (e.g., D13)4-8Moderate to strong against various bacteriaStructural modifications enhance activity

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that the presence of the allylthio group is crucial for maintaining biological activity. Variations in substituents on the phenyl ring significantly influence both antimicrobial potency and selectivity .

Q & A

Q. What are the established synthetic routes for preparing 2-(allylthio)-5-(4-(dimethylamino)phenyl)tetrahydropyrimidoquinolinedione?

The compound can be synthesized via:

  • Mannich-type reactions using cyclic ketones and amines under ultrasonic conditions (acetic acid solvent, 78–82% yield) .
  • Multi-step condensation reactions involving 2-chloroquinoline-3-carbonitrile intermediates, with ZnCl₂ as a catalyst (Scheme 9, 65–75% yield) .
  • Ultrasound-assisted synthesis employing Fe(DS)₃ (a Lewis acid-surfactant catalyst), which enhances regioselectivity and reduces reaction time (85–90% yield) .

Key considerations : Optimize solvent polarity and catalyst loading to minimize byproducts.

Q. How is the compound characterized spectroscopically?

Methodological workflow :

  • IR spectroscopy : Confirm carbonyl (C=O) stretches at ~1705 cm⁻¹ and thiourea (C=S) at ~1250 cm⁻¹ .
  • ¹H/¹³C NMR : Identify allylthio protons (δ 3.2–3.4 ppm, -SCH₂CH=CH₂) and dimethylamino groups (δ 2.8–3.3 ppm, N(CH₃)₂). Aromatic protons from the quinoline core appear at δ 6.5–7.2 ppm .
  • Elemental analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N percentages (e.g., C 64.14%, H 5.10%, N 11.81% for chloro-substituted analogs) .

Q. What in vitro biological activities have been reported for this compound?

  • Anticancer activity : Pyrimido[4,5-b]quinoline derivatives inhibit topoisomerase II and induce apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines (IC₅₀: 8–15 µM) .
  • Antimicrobial activity : Analogous compounds show MIC values of 16–32 µg/mL against Staphylococcus aureus and Candida albicans .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in allylthio-substituted derivatives?

  • Catalyst screening : Fe(DS)₃ under sonication reduces side reactions (e.g., dimerization) by stabilizing intermediates via micelle formation .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the C2 position of the quinoline core .
  • Temperature control : Low temperatures (0–5°C) during thiourea formation prevent premature cyclization .

Q. What structural modifications enhance the compound’s anticancer potency?

  • Substituent effects :
  • Electron-donating groups (e.g., -N(CH₃)₂ at C5) improve DNA intercalation .
  • Allylthio at C2 increases lipophilicity, enhancing membrane permeability (logP ~2.8) .
    • SAR studies : Replace the tetrahydropyrimidine ring with spiropyrimidines to reduce metabolic degradation (e.g., t₁/₂ increased from 4.2 to 6.8 hours) .

Q. How to resolve contradictions in spectral data for quinoline derivatives?

  • Case study : Discrepancies in ¹³C NMR shifts for C4 (δ 162–169 ppm) arise from tautomerism (keto-enol forms). Use D₂O exchange experiments to confirm tautomeric stability .
  • X-ray crystallography : Validate ambiguous NOE correlations (e.g., allylthio orientation) with single-crystal structures .

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